
2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic chemical entities to achieve the complex structure of the final product. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized, demonstrating the complexity and specificity required in chemical synthesis processes (Sunder & Maleraju, 2013).
Molecular Structure Analysis
X-ray crystallography provides insights into the molecular structure of similar compounds. The crystal structure of dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)sulfonyl]phenyl}acetamide)copper(II) reveals the coordination of the metal center with organic moieties, showcasing the geometric arrangements and intermolecular interactions crucial for the stability and properties of such compounds (Obaleye, Caira, & Tella, 2008).
Chemical Reactions and Properties
The reactivity and functional group transformations are critical in understanding the chemical behavior of compounds. For example, the synthesis and antimicrobial activity of various acetamide derivatives reveal the importance of substituent patterns on the antimicrobial properties, indicating how chemical modifications can influence biological activity (Parikh & Joshi, 2014).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are influenced by the molecular structure. Studies on related compounds, like the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate, help understand the solid-state properties and how they relate to intermolecular interactions within the crystal lattice (Subasri et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemical entities, stability under various conditions, and potential for participating in chemical reactions, are vital. The study on novel antiviral active molecules, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, provides insights into the molecular interactions and potential drug-likeness of these compounds, highlighting the interplay between structure and activity (Mary et al., 2020).
Scientific Research Applications
Cytotoxic Activity of Novel Sulfonamide Derivatives
A study explored the synthesis of sulfonamide derivatives for potential anticancer activity. The compounds were screened against breast and colon cancer cell lines, highlighting the potential of these molecules in cancer research. Notably, one compound showed potent activity against breast cancer cells, suggesting the relevance of sulfonamide derivatives in developing anticancer agents (Ghorab et al., 2015).
Structural Insights from Crystal Studies
Another research effort focused on the crystal structure of a complex containing a sulfonamide derivative, providing insights into molecular interactions and potential applications in designing antibacterial agents. The study detailed the coordination of the compound with metal centers, contributing to the understanding of its chemical behavior and interactions (Obaleye et al., 2008).
Heterocyclic Synthesis Involving Sulfonamide Compounds
Research on the synthesis of thienopyridines and other fused derivatives from acetoacetanilides, including sulfonamide groups, was conducted to explore their potential applications in medicinal chemistry and material science. This study demonstrates the versatility of sulfonamide compounds in synthesizing heterocyclic compounds (Harb et al., 2006).
Quantum Chemical Analysis of Anti-COVID-19 Molecule
A novel study provided a quantum chemical analysis of a sulfonamide-based molecule with potential anti-COVID-19 applications. The research detailed molecular structure, interactions, and potential for drug development, showcasing the compound's relevance in contemporary medical research (Mary et al., 2020).
properties
CAS RN |
893789-73-6 |
|---|---|
Product Name |
2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide |
Molecular Formula |
C22H21ClFN3O4S2 |
Molecular Weight |
510 |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H21ClFN3O4S2/c1-22(2,3)13-4-7-15(8-5-13)33(30,31)18-11-25-21(27-20(18)29)32-12-19(28)26-14-6-9-17(24)16(23)10-14/h4-11H,12H2,1-3H3,(H,26,28)(H,25,27,29) |
InChI Key |
MYNHZIBSIZNSMC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethoxy)benzamide](/img/structure/B2484845.png)
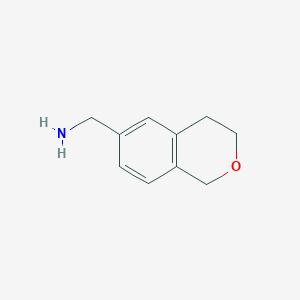
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2484848.png)
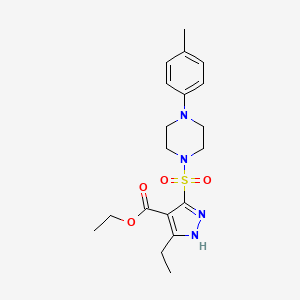
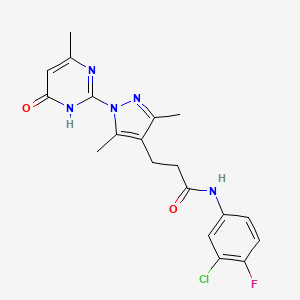
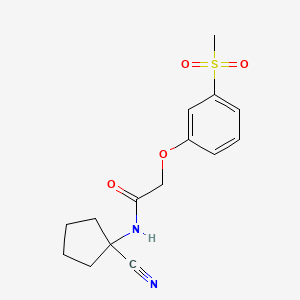
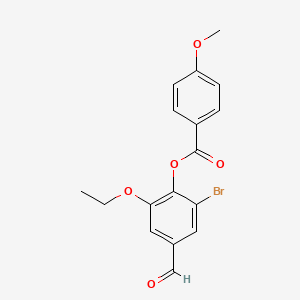
![5-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B2484854.png)
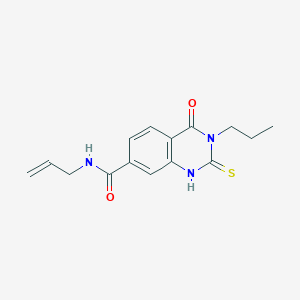
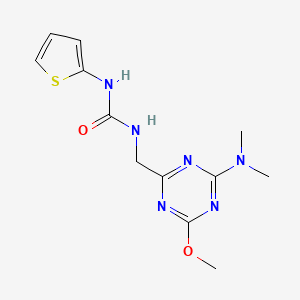
![3-[(3,4-dichlorophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2484857.png)
![2-(4-methoxyphenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2484858.png)
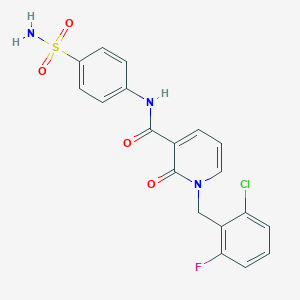
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2484866.png)